molecular formula C13H20N2O4 B10800536 methane;(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid

methane;(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid

Cat. No.: B10800536
M. Wt: 268.31 g/mol
InChI Key: ZEYYSLZBXXSNEM-OPIVVEOKSA-N
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Description

RJR-2403 (hemioxalate), also known as rivanicline hemioxalate or (E)-metanicotine hemioxalate, is a neuronal nicotinic receptor agonist. It shows high selectivity for the α4β2 subtype of nicotinic acetylcholine receptors, with a binding affinity (Ki) of 26 nM. This compound is significantly more selective for α4β2 receptors compared to α7 receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RJR-2403 (hemioxalate) involves the preparation of (E)-metanicotine, which is then converted to its hemioxalate salt. The synthetic route typically includes the following steps:

    Preparation of (E)-metanicotine: This involves the reaction of 3-pyridinecarboxaldehyde with methylamine to form (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine.

    Formation of Hemioxalate Salt: The (E)-metanicotine is then reacted with oxalic acid to form the hemioxalate salt.

Industrial Production Methods

Industrial production of RJR-2403 (hemioxalate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:

    Large-scale synthesis of (E)-metanicotine: Using industrial-grade reagents and solvents.

    Conversion to Hemioxalate Salt: Ensuring the reaction conditions are controlled to produce high-purity hemioxalate salt.

Chemical Reactions Analysis

Types of Reactions

RJR-2403 (hemioxalate) primarily undergoes the following types of reactions:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of RJR-2403 (hemioxalate).

Scientific Research Applications

RJR-2403 (hemioxalate) has several scientific research applications:

    Chemistry: Used as a tool to study nicotinic acetylcholine receptors and their role in various biochemical pathways.

    Biology: Employed in research to understand the effects of nicotinic receptor agonists on neuronal function.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Alzheimer’s disease and cognitive impairments.

    Industry: Utilized in the development of new drugs targeting nicotinic receptors.

Mechanism of Action

RJR-2403 (hemioxalate) acts as a partial agonist at neuronal nicotinic acetylcholine receptors, primarily binding to the α4β2 subtype. It enhances cholinergic neurotransmission by increasing the release of neurotransmitters such as acetylcholine and noradrenaline. This compound also inhibits the production of interleukin-8, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Nicotine: A well-known nicotinic receptor agonist with broader receptor selectivity.

    Varenicline: Another nicotinic receptor partial agonist used for smoking cessation.

    Cytisine: A plant-derived alkaloid with nicotinic receptor agonist properties.

Uniqueness

RJR-2403 (hemioxalate) is unique due to its high selectivity for the α4β2 subtype of nicotinic acetylcholine receptors, making it a valuable tool for studying specific receptor subtypes and their roles in neurological functions. It also has reduced cardiovascular effects compared to nicotine, making it a safer alternative for therapeutic applications .

Properties

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

methane;(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid

InChI

InChI=1S/C10H14N2.C2H2O4.CH4/c1-11-7-3-2-5-10-6-4-8-12-9-10;3-1(4)2(5)6;/h2,4-6,8-9,11H,3,7H2,1H3;(H,3,4)(H,5,6);1H4/b5-2+;;

InChI Key

ZEYYSLZBXXSNEM-OPIVVEOKSA-N

Isomeric SMILES

C.CNCC/C=C/C1=CN=CC=C1.C(=O)(C(=O)O)O

Canonical SMILES

C.CNCCC=CC1=CN=CC=C1.C(=O)(C(=O)O)O

Origin of Product

United States

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